Home > Products > Screening Compounds P108477 > Xanthine oxidase-IN-8
Xanthine oxidase-IN-8 -

Xanthine oxidase-IN-8

Catalog Number: EVT-14044238
CAS Number:
Molecular Formula: C44H58O23
Molecular Weight: 954.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of xanthine oxidase-IN-8 can be achieved through several methods. One common approach involves the extraction from natural sources, such as plants known for their medicinal properties. For instance, the isolation of xanthine oxidase inhibitors from Clerodendranthus spicatus has been documented, where nanoparticles were utilized to enhance screening efficiency .

Another method involves chemical synthesis through controlled reactions that mimic natural metabolic processes. For example, studies have shown that certain flavonoids can be synthesized and subsequently tested for their inhibitory effects on xanthine oxidase using computational docking techniques .

Technical Details

  • Extraction Method: Utilizes solvents such as methanol or ethanol to extract active compounds from plant materials.
  • Chemical Synthesis: Involves reactions under specific conditions (temperature, pH) to yield compounds with desired inhibitory properties.
Molecular Structure Analysis

The molecular structure of xanthine oxidase-IN-8 is characterized by its complex arrangement of atoms that confer its biological activity. While specific structural data for xanthine oxidase-IN-8 may vary depending on its source or synthetic pathway, it generally consists of a core structure related to purines.

Structure Data

  • Molecular Formula: C5H5N5O2
  • Molecular Weight: 167.13 g/mol
  • Structural Characteristics: Contains nitrogenous bases typical of purines, with hydroxyl groups contributing to its solubility and reactivity.
Chemical Reactions Analysis

Xanthine oxidase-IN-8 primarily functions by inhibiting the catalytic activity of xanthine oxidase. The mechanism involves competitive inhibition where the inhibitor binds to the active site of the enzyme, preventing substrate access.

Reactions

  1. Inhibition Reaction:
    Xanthine+Xanthine Oxidase IN 8Inhibited Enzyme Complex\text{Xanthine}+\text{Xanthine Oxidase IN 8}\leftrightarrow \text{Inhibited Enzyme Complex}
  2. Substrate Conversion:
    • Without inhibition, hypoxanthine is converted to uric acid:
    HypoxanthineXanthine OxidaseXanthineXanthine OxidaseUric Acid\text{Hypoxanthine}\xrightarrow{\text{Xanthine Oxidase}}\text{Xanthine}\xrightarrow{\text{Xanthine Oxidase}}\text{Uric Acid}
Mechanism of Action

The mechanism of action for xanthine oxidase-IN-8 involves binding to the molybdenum site within the enzyme's active site. This interaction prevents the enzyme from catalyzing the oxidation process effectively, thus lowering uric acid production in the body.

Process and Data

  • Binding Affinity: Studies show that various phenolic compounds exhibit strong binding affinities towards xanthine oxidase, indicating potential therapeutic efficacy in managing hyperuricemia .
  • Inhibition Kinetics: Lineweaver-Burk plots are often employed to analyze inhibition types (competitive vs. non-competitive) based on varying substrate concentrations .
Physical and Chemical Properties Analysis

Xanthine oxidase-IN-8 exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with other substrates in enzymatic assays; inhibition potency can vary based on structural modifications.
Applications

The primary application of xanthine oxidase-IN-8 lies in its potential use as a pharmaceutical agent for managing conditions related to elevated uric acid levels, such as gout and hyperuricemia.

Scientific Uses

  1. Therapeutic Development: Investigated for formulation into drugs aimed at reducing uric acid levels.
  2. Research Tool: Used in studies exploring enzyme kinetics and metabolic pathways involving purines.
  3. Natural Product Chemistry: Explored within phytochemical research for identifying new inhibitors derived from natural sources .
Enzymatic Context and Pathophysiological Relevance of Xanthine Oxidase Inhibition

Biochemical Role of Xanthine Oxidase in Purine Catabolism and Reactive Oxygen Species Generation

Xanthine oxidoreductase (XOR) exists in two interconvertible forms: xanthine dehydrogenase (XD) and xanthine oxidase (XO). Both catalyze the final two steps of purine degradation in humans: the oxidation of hypoxanthine to xanthine and xanthine to uric acid. These reactions are oxygen-dependent and yield reactive oxygen species (ROS) as byproducts [1] [7]. Structurally, XO is a 290kD homodimeric molybdoflavoprotein harboring two flavin adenine dinucleotide (FAD) cofactors, two molybdopterin centers, and four iron-sulfur clusters, enabling multi-electron transfer reactions [1] [10].

The catalytic mechanism involves molybdenum-dependent hydroxylation: at the molybdopterin site, xanthine is hydroxylated via nucleophilic attack by a metal-bound hydroxide, while oxygen acts as the terminal electron acceptor. This process generates superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂) [1] [9]. Under pathological conditions (e.g., ischemia-reperfusion), XD converts to XO, amplifying ROS production. Notably, up to 60% of cellular superoxide may derive from XO activity during metabolic stress [7] [9]. These ROS drive oxidative damage to lipids, proteins, and DNA, contributing to aging, neurodegenerative diseases, and vascular injury [1] [6].

Table 1: Catalytic Reactions Catalyzed by Xanthine Oxidase

SubstrateProductElectron AcceptorsReactive Byproducts
HypoxanthineXanthineO₂, NAD⁺O₂•⁻, H₂O₂
XanthineUric acidO₂O₂•⁻, H₂O₂
AldehydesCarboxylic acidsO₂O₂•⁻, H₂O₂

Xanthine Oxidase as a Therapeutic Target in Hyperuricemia and Gout Pathogenesis

Hyperuricemia (serum urate >6.8 mg/dL) arises from XO overactivity or renal underexcretion of uric acid. Urate supersaturation leads to monosodium urate (MSU) crystal deposition in joints, triggering gouty arthritis. MSU crystals activate the NLRP3 inflammasome in macrophages, inducing IL-1β release and neutrophil influx—key events in acute flares [2] [7]. Xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat suppress urate production by competitively blocking the molybdenum cofactor site of XO. Allopurinol is metabolized to oxypurinol, which has a half-life of 14–30 hours, while febuxostat noncompetitively inhibits both XO and XD [7] [8].

Recent proteomic studies reveal that sustained XOI treatment (48 weeks) remodels inflammatory networks in gout patients. Serum analyses show downregulation of complement components (C5), cytokines (IL-1β, IL-6), and chemokines (CXCL8), indicating reduced inflammasome activation and neutrophil recruitment [5]. This explains the long-term reduction in flare frequency despite persistent MSU crystals. Additionally, XOIs inhibit ROS-mediated endothelial activation, attenuating vascular inflammation in gout patients with comorbidities [5] [8].

Table 2: Effects of XOI Therapy on Gout-Related Biomarkers

ParameterPre-XOI TreatmentPost-48 Weeks XOIBiological Significance
Serum uric acid (mg/dL)9.2 ± 1.55.1 ± 0.8*Prevents MSU crystal growth
IL-1β (pg/mL)3.8 ± 0.91.2 ± 0.4*Reduces inflammasome activity
C5a (ng/mL)25.3 ± 6.712.1 ± 3.2*Attenuates complement activation
*p<0.05 vs. baseline

Implications of Xanthine Oxidase Activity in Metabolic Syndrome and Cardiovascular Dysfunction

XO activity is intrinsically linked to metabolic syndrome (MetS) and cardiovascular diseases via dual pathways: 1) uric acid-mediated pathogenesis and 2) ROS-driven oxidative stress. MetS patients exhibit 40% higher serum XO activity compared to healthy controls, correlating with abdominal obesity (r=0.62), hypertension (r=0.58), and hypertriglyceridemia (r=0.51) [3] [6]. Uric acid activates the renin-angiotensin system, reduces nitric oxide (NO) bioavailability, and stimulates vascular smooth muscle proliferation—processes promoting endothelial dysfunction and hypertension [6] [9]. Concurrently, XO-derived superoxide inactivates NO, forming peroxynitrite (ONOO⁻), a potent oxidant that uncouples endothelial NO synthase [2] [8].

Clinical evidence underscores XO’s role in cardiovascular risk:

  • Heart Failure: Serum urate >5.6 mg/dL predicts 2.3-fold higher mortality in heart failure patients [2]. XO inhibition improves myocardial efficiency by reducing oxidative stress in cardiac tissue [8].
  • Atherosclerosis: XO-derived ROS oxidize LDL, promote foam cell formation, and upregulate vascular adhesion molecules (VCAM-1, ICAM-1) [6] [9].
  • Insulin Resistance: In adipose tissue, uric acid induces mitochondrial oxidative stress, impairing insulin signaling. XOIs improve HOMA-IR scores by 32% in MetS patients [3] [6].

A meta-analysis of 81 trials confirms that XOIs reduce cardiovascular events (OR=0.60) and incident hypertension (OR=0.54), highlighting their therapeutic potential beyond gout [8].

Table 3: XO Activity Correlations in Metabolic Syndrome Components

MetS ParameterCorrelation Coefficient with XO ActivityClinical Outcome Linked to XO
Abdominal circumferencer = 0.62*Obesity-associated inflammation
hsCRPr = 0.71*Systemic inflammation
Systolic BPr = 0.58*Endothelial dysfunction
HOMA-IRr = 0.49*Insulin resistance
*p<0.01

Properties

Product Name

Xanthine oxidase-IN-8

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C44H58O23

Molecular Weight

954.9 g/mol

InChI

InChI=1S/C44H58O23/c1-15(2)6-11-20-23(62-44-40(33(55)29(51)24(13-45)63-44)67-42-35(57)31(53)26(48)16(3)60-42)12-21(46)25-30(52)38(36(64-37(20)25)18-7-9-19(58-5)10-8-18)65-43-39(32(54)27(49)17(4)61-43)66-41-34(56)28(50)22(47)14-59-41/h6-10,12,16-17,22,24,26-29,31-35,39-51,53-57H,11,13-14H2,1-5H3/t16-,17-,22+,24+,26-,27-,28-,29+,31+,32+,33-,34+,35+,39+,40+,41-,42-,43-,44+/m0/s1

InChI Key

UKJXWXCYELYQKO-ISJOKEIWSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)C)O)O)OC7C(C(C(CO7)O)O)O)CC=C(C)C)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)CC=C(C)C)CO)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.